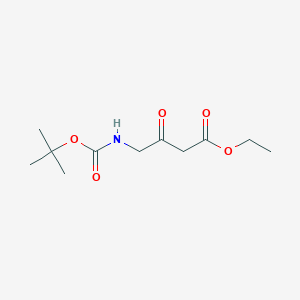
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in cancer research. OTS964 was first identified by researchers at the Japanese pharmaceutical company OncoTherapy Science, Inc. in 2013. Since then, several studies have been conducted to investigate the potential of OTS964 as a cancer treatment.
Mécanisme D'action
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibits BUB1B by binding to the ATP-binding pocket of the kinase domain. This prevents BUB1B from phosphorylating its downstream targets, which are essential for proper cell division. Inhibition of BUB1B leads to the accumulation of cells in the G2/M phase of the cell cycle, followed by apoptosis.
Biochemical and Physiological Effects:
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to inhibiting the growth of cancer cells, N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to reduce tumor size and increase survival in animal models of cancer. N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer treatment. However, there are also limitations to the use of N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in lab experiments. It is not yet clear how N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide will perform in clinical trials, and there may be unforeseen side effects or limitations to its effectiveness.
Orientations Futures
There are several potential future directions for the use of N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in cancer research. One possibility is to combine N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide with other cancer treatments, such as chemotherapy or radiation therapy, to increase its effectiveness. Another possibility is to investigate the use of N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in combination with immunotherapy, which has shown promise in treating certain types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in clinical trials. Overall, the promising results of early studies suggest that N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has the potential to be an effective cancer treatment, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including pyrrolidine, tetrahydrothiophene, and pyrimidine-4-carboxylic acid. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and pancreatic cancer cells. N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide works by targeting the serine/threonine-protein kinase BUB1B, which is involved in cell division. Inhibition of BUB1B leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Propriétés
IUPAC Name |
N-(2-oxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-12(16-9-3-6-20-13(9)19)10-7-11(15-8-14-10)17-4-1-2-5-17/h7-9H,1-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGKOHHLSLECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[[2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate](/img/structure/B2660992.png)
![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B2660996.png)
![N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2660997.png)
![2-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2661000.png)
![[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2661001.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)

![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)
